Cyclomaltoheptaose-1-adamantanemethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

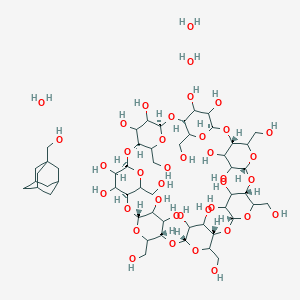

Cyclomaltoheptaose-1-adamantanemethanol is a cyclic carbohydrate molecule that has gained significant attention in the field of scientific research due to its unique properties. It is a seven-membered ring of glucose molecules, which are linked together by alpha-1,4 glycosidic bonds. The molecule has an adamantane group attached to one of the glucose units, which enhances its stability and solubility. Cyclomaltoheptaose-1-adamantanemethanol has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.

Mechanism Of Action

The mechanism of action of cyclomaltoheptaose-1-adamantanemethanol is dependent on its application. In chromatography, it acts as a chiral selector by forming inclusion complexes with chiral molecules, separating them based on their molecular size and shape. As a stabilizer for proteins and enzymes, it forms inclusion complexes with the molecules, preventing their denaturation and enhancing their activity. As a drug delivery vehicle, it forms inclusion complexes with drugs, increasing their solubility, stability, and bioavailability.

Biochemical And Physiological Effects

Cyclomaltoheptaose-1-adamantanemethanol has shown minimal toxicity and adverse effects in biochemical and physiological studies. It has been shown to enhance the stability and activity of various enzymes and proteins, making it a useful tool in biotechnology and pharmaceutical research.

Advantages And Limitations For Lab Experiments

The advantages of cyclomaltoheptaose-1-adamantanemethanol in lab experiments include its unique properties, stability, and solubility. Its cyclic structure and adamantane group enhance its binding affinity towards different molecules, making it a useful tool in various scientific research applications. The limitations of cyclomaltoheptaose-1-adamantanemethanol in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for cyclomaltoheptaose-1-adamantanemethanol research, including its potential use as a drug delivery vehicle, as a stabilizer for vaccines, and as a chiral selector in asymmetric synthesis. The molecule's unique properties and stability make it a promising tool in various scientific research fields. Further studies are required to explore its potential applications and limitations in different fields.

In conclusion, Cyclomaltoheptaose-1-adamantanemethanol is a cyclic carbohydrate molecule that has gained significant attention in the field of scientific research. It has unique properties that make it a useful tool in various scientific research applications. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is required to explore its potential applications in different fields.

Synthesis Methods

Cyclomaltoheptaose-1-adamantanemethanol can be synthesized using different methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of cyclodextrin glucanotransferase (CGTase) enzyme, which catalyzes the transfer of glucose units from a donor molecule to a growing cyclodextrin molecule. Chemical synthesis involves the use of chemical reagents to form the glycosidic bonds between glucose units. One of the commonly used chemical synthesis methods involves the reaction of cyclodextrin with adamantyl chloride in the presence of a base.

Scientific Research Applications

Cyclomaltoheptaose-1-adamantanemethanol has been used in various scientific research applications due to its unique properties. It has been used as a chiral selector in chromatography, as a stabilizer for proteins and enzymes, and as a drug delivery vehicle. The molecule's cyclic structure and adamantane group enhance its stability, solubility, and binding affinity towards different molecules, making it a useful tool in scientific research.

properties

CAS RN |

101412-93-5 |

|---|---|

Product Name |

Cyclomaltoheptaose-1-adamantanemethanol |

Molecular Formula |

C53H94O39 |

Molecular Weight |

1355.3 g/mol |

IUPAC Name |

1-adamantylmethanol;(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;trihydrate |

InChI |

InChI=1S/C42H70O35.C11H18O.3H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;12-7-11-4-8-1-9(5-11)3-10(2-8)6-11;;;/h8-63H,1-7H2;8-10,12H,1-7H2;3*1H2/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;/m1..../s1 |

InChI Key |

NXYKOJRRZLCQBW-DCNYAWAYSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)CO.C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@H](O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O |

SMILES |

C1C2CC3CC1CC(C2)(C3)CO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O |

synonyms |

CMH-AM cyclomaltoheptaose-1-adamantanemethanol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)

![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)

![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)